molecular formula C38H30OP2 B12878977 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine

1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine

Cat. No.: B12878977
M. Wt: 564.6 g/mol
InChI Key: GCRBGPPLGPPEAA-UHFFFAOYSA-N
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Description

1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is a bidentate ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine typically involves the reaction of diphenylphosphine with a suitable dibenzo[c,e]oxepine precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as potassium tert-butoxide or sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.

    Coordination: It forms stable complexes with transition metals, which can be used in catalytic applications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various halides and nucleophiles.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine exerts its effects is primarily through its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can influence the electronic properties of the metal center, enhancing its reactivity and selectivity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is unique due to its rigid dibenzo[c,e]oxepine backbone, which provides a fixed spatial arrangement of the phosphine groups. This rigidity can enhance the selectivity and stability of its metal complexes compared to more flexible ligands like bis(diphenylphosphino)ethane .

Properties

Molecular Formula

C38H30OP2

Molecular Weight

564.6 g/mol

IUPAC Name

(1-diphenylphosphanyl-5,7-dihydrobenzo[d][2]benzoxepin-11-yl)-diphenylphosphane

InChI

InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-39-28-30-16-14-26-36(38(30)37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2

InChI Key

GCRBGPPLGPPEAA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(CO1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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